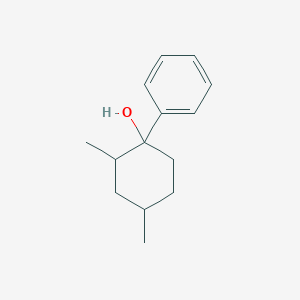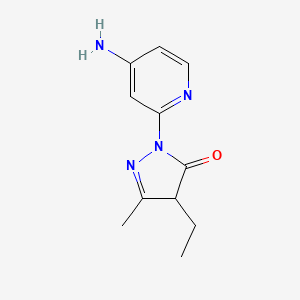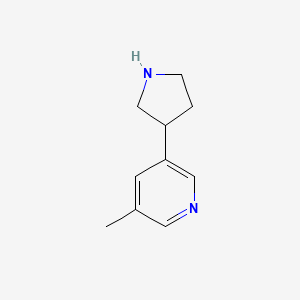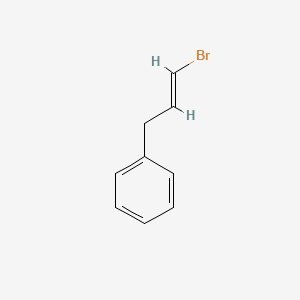
2,4-Dimethyl-1-phenylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-phenylcyclohexan-1-ol is an organic compound with the molecular formula C14H20O It is a cyclohexanol derivative, characterized by the presence of two methyl groups at the 2 and 4 positions and a phenyl group at the 1 position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-phenylcyclohexan-1-ol typically involves the alkylation of cyclohexanone derivatives followed by reduction. One common method is the Friedel-Crafts alkylation of cyclohexanone with methyl and phenyl groups, followed by reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency. The use of high-pressure reactors and automated systems can help in maintaining consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-1-phenylcyclohexanone.
Reduction: Formation of 2,4-dimethyl-1-phenylcyclohexane.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,4-Dimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the phenyl and methyl groups can interact with hydrophobic pockets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylcyclohexanol: Lacks the phenyl group, resulting in different chemical and biological properties.
1-Phenylcyclohexanol: Lacks the methyl groups, affecting its reactivity and applications.
2-Phenylcyclohexanol: Has a different substitution pattern, leading to variations in its chemical behavior.
Uniqueness
2,4-Dimethyl-1-phenylcyclohexan-1-ol is unique due to the combined presence of phenyl and methyl groups on the cyclohexane ring, which imparts distinct steric and electronic effects
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2,4-dimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-8-9-14(15,12(2)10-11)13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3 |
InChI Key |
ZFLVDPHCAQURFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 6-cyclopropyl-3-formyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B15261726.png)



![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B15261758.png)
![2-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde](/img/structure/B15261767.png)
![N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide](/img/structure/B15261774.png)

